molecular formula C16H26N2O2 B1210670 Lycocernuine CAS No. 6871-55-2

Lycocernuine

Cat. No. B1210670
CAS RN: 6871-55-2
M. Wt: 278.39 g/mol
InChI Key: IPJWEZOVCXECOG-FVUFVHQMSA-N
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Description

Lycocernuine is a member of quinolizidines.

Scientific Research Applications

Alkaloid Isolation and Structural Analysis

Lycocernuine, along with other alkaloids like anhydrolycocernuine and carolinianine, has been isolated from Lycopodium carolinianum. The study by Miller et al. (2010) delves into the structural establishment of these alkaloids, highlighting their significance in the field of organic chemistry and pharmacology (Miller et al., 2010).

Cancer Research and Drug Discovery

Lycocernuine has been noted for its potential in cancer research. Roy et al. (2018) reviewed the therapeutic effects and anticancer mechanisms of lycorine, an alkaloid with similar properties to lycocernuine, in various cancers both in vivo and in vitro (Roy et al., 2018).

Electrochemical Biosensor Development

Research by Karadeniz et al. (2003) explored the interaction of lycorine with DNA using electrochemical methods, which can be applicable for developing biosensors and understanding the interaction of lycocernuine-like compounds with genetic material (Karadeniz et al., 2003).

Pharmacological Activities of Lycopodium Species

Wang et al. (2022) reviewed the pharmacological activities of Lycopodium species, of which lycocernuine is a constituent. They discussed its neuroprotective, anti-tumor, anti-inflammatory, anti-microbial, and antiviral effects, supporting the traditional medicinal uses of these plants (Wang et al., 2022).

Nanoparticle-Based Drug Delivery

Zhou et al. (2021) developed carrier-free lycorine nanoparticles to enhance the solubility and bioavailability of lycorine, a strategy that could be applied to lycocernuine for targeted cancer therapy (Zhou et al., 2021).

Lycopodium Alkaloids in Neurology and Alzheimer's Research

Ma and Gang (2004) conducted a comprehensive review of Lycopodium alkaloids, including their inhibition of acetylcholinesterase, which is promising for the treatment of Alzheimer's disease. This research sheds light on the potential neurological applications of compounds like lycocernuine (Ma & Gang, 2004).

Traditional Medicine and Ethnopharmacology

Konrath et al. (2012) evaluated the medicinal and therapeutic potentials of Lycopodium clavatum and Lycopodium thyoides, highlighting the anticholinesterase and antioxidant activities of their alkaloid extracts, which may include lycocernuine (Konrath et al., 2012).

Homeopathic Research

Hanif et al. (2015) explored the effects of homeopathic Lycopodium clavatum on memory functions and cerebral blood flow in rats, providing insights into the potential cognitive benefits of lycocernuine-containing compounds (Hanif et al., 2015).

properties

CAS RN

6871-55-2

Product Name

Lycocernuine

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

IUPAC Name

(1S,7S,9R,11R,13R,14R)-14-hydroxy-11-methyl-2,17-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-3-one

InChI

InChI=1S/C16H26N2O2/c1-10-7-12-9-11-3-2-4-16(20)18(11)15-6-5-14(19)13(8-10)17(12)15/h10-15,19H,2-9H2,1H3/t10-,11+,12-,13-,14-,15+/m1/s1

InChI Key

IPJWEZOVCXECOG-FVUFVHQMSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2C[C@@H]3CCCC(=O)N3[C@@H]4N2[C@H](C1)[C@@H](CC4)O

SMILES

CC1CC2CC3CCCC(=O)N3C4N2C(C1)C(CC4)O

Canonical SMILES

CC1CC2CC3CCCC(=O)N3C4N2C(C1)C(CC4)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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